molecular formula C6H12ClNO3 B1512436 (S)-2-(Morpholin-2-yl)acetic acid hydrochloride CAS No. 1352709-57-9

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride

Cat. No.: B1512436
CAS No.: 1352709-57-9
M. Wt: 181.62 g/mol
InChI Key: ZLGFQSPNFIEARF-JEDNCBNOSA-N
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Description

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO3.ClH and a molecular weight of 181.62 g/mol. It is a hydrochloride salt of (S)-2-(morpholin-2-yl)acetic acid, which is a derivative of morpholine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(morpholin-2-yl)acetic acid hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with morpholine as the starting material.

  • Functionalization: Morpholine is functionalized to introduce the acetic acid moiety.

  • Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the (S)-enantiomer.

  • Hydrochloride Formation: Finally, the (S)-2-(morpholin-2-yl)acetic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the morpholine ring or the acetic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with substituted groups at the morpholine ring or acetic acid moiety.

Scientific Research Applications

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on biological systems and pathways.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-(morpholin-2-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: can be compared with other similar compounds, such as:

  • 2-Morpholinoacetic acid hydrochloride: A structural analog with a different stereochemistry.

  • (S)-2-Morpholinopropanoic acid hydrochloride: A compound with a similar structure but a different alkyl chain length.

  • 4-Morpholin-4-ylbutanoic acid: Another morpholine derivative with a longer alkyl chain.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and its potential applications in various fields. Its chiral nature and specific molecular interactions make it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2S)-morpholin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGFQSPNFIEARF-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858689
Record name [(2S)-Morpholin-2-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352709-57-9
Record name [(2S)-Morpholin-2-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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